molecular formula C4H7NNaO4 B101762 L-Aspartic acid, sodium salt CAS No. 17090-93-6

L-Aspartic acid, sodium salt

Cat. No.: B101762
CAS No.: 17090-93-6
M. Wt: 156.09 g/mol
InChI Key: VPGWWDZBZDPONV-DKWTVANSSA-N
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Description

L-Aspartic acid, sodium salt, also known as sodium L-aspartate, is a non-essential amino acid derivative. It is commonly found in the form of a monohydrate and is used in various biochemical and industrial applications. The compound has the molecular formula HO₂CCH₂CH(NH₂)CO₂Na · H₂O and a molecular weight of 173.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Aspartic acid, sodium salt can be synthesized through the neutralization of L-aspartic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, where L-aspartic acid is dissolved and then titrated with sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to yield the sodium salt in crystalline form .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of carbohydrates using specific strains of bacteria that produce L-aspartic acid. The L-aspartic acid is then isolated and purified before being neutralized with sodium hydroxide to form the sodium salt. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Properties

CAS No.

17090-93-6

Molecular Formula

C4H7NNaO4

Molecular Weight

156.09 g/mol

IUPAC Name

disodium;(2S)-2-aminobutanedioate

InChI

InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1

InChI Key

VPGWWDZBZDPONV-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O.[Na]

SMILES

C(C(C(=O)[O-])N)C(=O)[O-]

Canonical SMILES

C(C(C(=O)O)N)C(=O)O.[Na]

physical_description

White solid;  [Sigma-Aldrich MSDS]

Related CAS

5598-53-8
28826-17-7

Synonyms

(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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